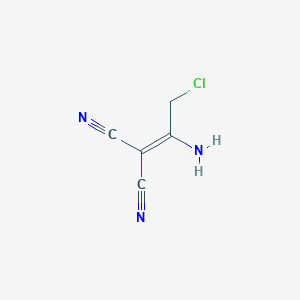
2-(1-Amino-2-chloroethylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-2-chloroethylidene)malononitrile is a biochemical compound with the molecular formula C5H4ClN3 and a molecular weight of 141.56 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(1-Amino-2-chloroethylidene)malononitrile consists of 5 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Proteomics Research
2-(1-Amino-2-chloroethylidene)malononitrile: is utilized in proteomics research, where it serves as a biochemical tool for the study of protein structures and functions. Its molecular properties allow researchers to investigate protein interactions and dynamics, contributing to a deeper understanding of cellular processes .
Chemical Synthesis
This compound is employed in chemical synthesis as a building block for creating more complex molecules. Its reactivity with various agents can lead to the development of novel compounds with potential applications in material science and pharmaceuticals .
Biological Activity Studies
The biochemical properties of 2-(1-Amino-2-chloroethylidene)malononitrile make it a candidate for studying biological activities. Researchers can explore its interaction with biological macromolecules, which could lead to insights into enzyme mechanisms or receptor-ligand interactions .
Therapeutic Applications
In medical research, there’s potential for this compound to be used in the development of new therapies. Its structure could be modified to enhance its interaction with biological targets, paving the way for novel drug design and development .
Environmental Applications
2-(1-Amino-2-chloroethylidene)malononitrile: has been noted for its potential environmental applications. It could be used in processes aimed at detoxifying pollutants or in the synthesis of environmentally friendly materials.
Industrial Chemistry
In the industrial sector, this compound’s unique properties may be harnessed in the production of specialty chemicals. Its versatility could lead to its use in a range of industrial processes, from catalysis to the manufacture of advanced materials .
Analytical Chemistry
Due to its distinct chemical structure, 2-(1-Amino-2-chloroethylidene)malononitrile can be used as a standard or reagent in analytical chemistry. It could assist in the development of new analytical techniques for detecting or quantifying other substances .
Material Science
Finally, in material science, this compound could contribute to the creation of new polymers or coatings with specific desired properties, such as increased durability or enhanced electrical conductivity .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-(1-Amino-2-chloroethylidene)malononitrile are yet to be identified. This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Given its use in proteomics research , it may interact with its targets to modulate their function or activity.
Pharmacokinetics
Its molecular weight is 141.56 , which may influence its bioavailability and distribution within the body.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or biomolecules it interacts with.
Eigenschaften
IUPAC Name |
2-(1-amino-2-chloroethylidene)propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3/c6-1-5(9)4(2-7)3-8/h1,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEWRHUVGFTSGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(C#N)C#N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370665 |
Source


|
| Record name | 2-(1-Amino-2-chloroethylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Amino-2-chloroethylidene)malononitrile | |
CAS RN |
118645-77-5 |
Source


|
| Record name | 2-(1-Amino-2-chloroethylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)



